

Synthesis of 2-Amino-5-bromopyrimidine Derivatives: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 5-Bromo-2-(methylsulphonyl)pyrimidine

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This document provides a comprehensive overview and detailed protocols for the synthesis of 2-amino-5-bromopyrimidine and its derivatives. These compounds are pivotal intermediates in the development of novel therapeutics, particularly in oncology and neurodegenerative diseases, owing to their versatile chemical reactivity and significant biological activities.

Introduction

2-Amino-5-bromopyrimidine is a key building block in medicinal chemistry, primarily utilized for the synthesis of a diverse range of substituted pyrimidine derivatives. The presence of a bromine atom at the 5-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The amino group at the 2-position provides a site for further functionalization or can act as a crucial pharmacophoric feature. Derivatives of this scaffold have been reported as potent inhibitors of various kinases, modulators of signaling pathways such as Wnt, and as components of agrochemicals.^{[1][2][3]}

Synthetic Strategies

The general approach for synthesizing 2-amino-5-bromopyrimidine derivatives involves a two-step process:

- **Bromination of 2-Aminopyrimidine:** The synthesis of the core intermediate, 2-amino-5-bromopyrimidine.
- **Derivatization:** Introduction of aryl, heteroaryl, or amino moieties at the 5-position via palladium-catalyzed cross-coupling reactions.

This modular approach allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Data Presentation: Synthesis of 2-Amino-5-bromopyrimidine Derivatives

The following table summarizes the synthesis of various 2-amino-5-bromopyrimidine derivatives, highlighting the reaction type and corresponding yields.

Derivative	Starting Material	Reaction Type	Reagents and Conditions	Yield (%)	Reference
2-Amino-5-bromopyrimidine	2-Aminopyrimidine	Bromination	N-Bromosuccinimide, Acetonitrile, Room Temp.	97%	[1]
N-(2,4-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine	2-Amino-4-(pyridin-3-yl)pyrimidine and 1-bromo-2,4-dimethylbenzene	Buchwald-Hartwig Amination	PdCl ₂ (PPh ₃) ₂ , Xantphos, NaOtBu, Toluene, Reflux	35%	[4]
N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine	2-Amino-4-(pyridin-3-yl)pyrimidine and Bromobenzene	Buchwald-Hartwig Amination	PdCl ₂ (PPh ₃) ₂ , Xantphos, NaOtBu, Toluene, Reflux	82%	[4]
4,6-bis(5-pyrimidyl)pyrimidine	5-Bromopyrimidine and 4,6-dichloropyrimidine	Suzuki Coupling	Pd(PPh ₃) ₂ Cl ₂ , Na ₂ CO ₃ , 1,4-Dioxane, 95 °C	56%	[5]
2,4,6-triphenyl-5-chloropyrimidine	2,4,5,6-Tetrachloropyrimidine and Phenylboronic acid	Suzuki Coupling	Pd(PPh ₃) ₂ Cl ₂ , K ₂ CO ₃ , Dioxane, 100 °C	98%	[6]
2,4-diamino-5-(4-fluorophenyl)-	2,4-diamino-5-iodo-6-(((S)-2,2-	Suzuki Coupling	Pd(dppf)Cl ₂ , K ₂ CO ₃ ,	85%	[7]

6-((S)-2,3-dihydroxypropoxy)pyrimidine	dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine and 4-Fluorophenylboronic acid	EtOH/Toluene/H ₂ O, 90 °C
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Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine

This protocol describes the bromination of 2-aminopyrimidine using N-bromosuccinimide.

Materials:

- 2-Aminopyrimidine
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
- Cool the solution in an ice bath.
- Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction to stir at room temperature overnight, protected from light.
- Remove the solvent under reduced pressure.

- Wash the residue with water and filter to collect the solid product.
- Dry the solid in vacuo to obtain 2-amino-5-bromopyrimidine.^[1]

Protocol 2: Synthesis of 2-Amino-5-arylpyrimidine Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-amino-5-bromopyrimidine with an arylboronic acid.

Materials:

- 2-Amino-5-bromopyrimidine
- Arylboronic acid (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, and the base.
- Evacuate and backfill the tube with an inert gas (repeat three times).
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite to remove the catalyst.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-Aryl-5-bromopyrimidin-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 2-amino-5-bromopyrimidine with an amine.

Materials:

- 2-Amino-5-bromopyrimidine
- Amine (1.2 eq)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$, 1-2 mol%)
- Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-4 mol%)
- Base (e.g., NaOtBu or Cs_2CO_3 , 1.4 eq)
- Anhydrous solvent (e.g., toluene or dioxane)
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

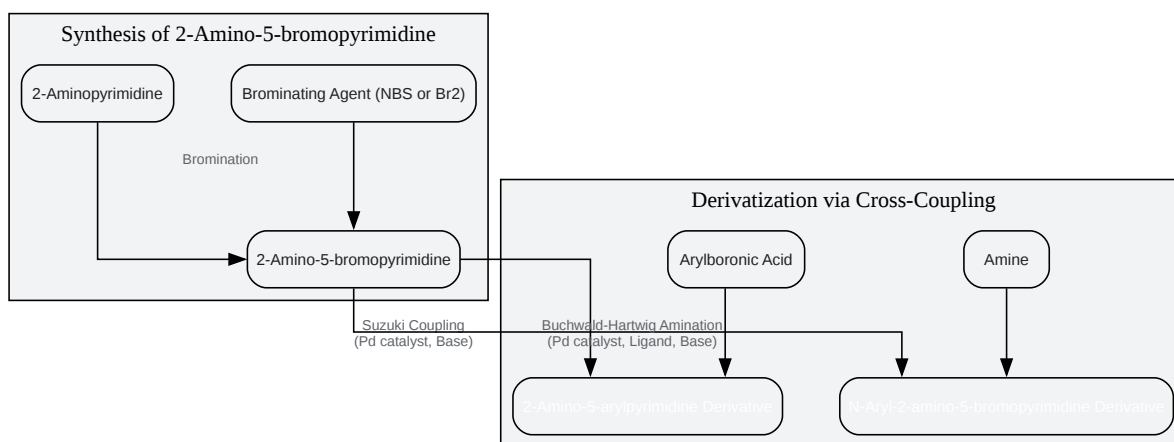
Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.

- Add 2-amino-5-bromopyrimidine (1.0 eq) and the amine (1.2 eq).
- Add the anhydrous solvent.
- Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution and purify the residue by column chromatography.

Visualizations

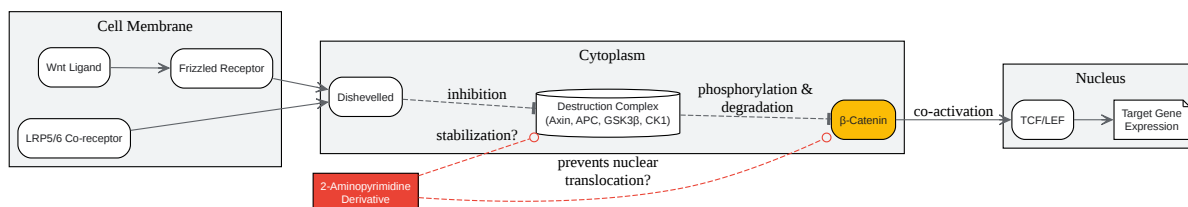
Synthetic Workflow



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Caption: General workflow for the synthesis of 2-amino-5-bromopyrimidine derivatives.

Wnt Signaling Pathway Inhibition



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Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.

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